molecular formula C9H12N2O2 B1414879 methyl N-(4-aminophenyl)-N-methylcarbamate CAS No. 10252-00-3

methyl N-(4-aminophenyl)-N-methylcarbamate

Cat. No.: B1414879
CAS No.: 10252-00-3
M. Wt: 180.2 g/mol
InChI Key: ZKGGELKXEUSJSA-UHFFFAOYSA-N
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Description

Methyl N-(4-aminophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a 4-aminophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of methyl N-(4-aminophenyl)-N-methylcarbamate is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP). They also have a broader role in the central nervous system .

Mode of Action

This compound acts as an inhibitor of the adenosine receptor . It binds to the receptor, preventing its normal function. The Ki value for its action on Rat ecto-5’-Nucleotidase is 29 nM . This interaction with the adenosine receptor leads to changes in the biochemical processes that the receptor is involved in .

Biochemical Pathways

The compound’s interaction with the adenosine receptor affects the biochemical pathways that the receptor is involved in . This includes energy transfer processes involving ATP and ADP, as well as signal transduction processes involving cAMP . The downstream effects of these disruptions would depend on the specific cellular context and the other molecules involved in these pathways.

Result of Action

The result of the compound’s action would be a disruption of the normal functioning of the adenosine receptor . This could lead to changes in energy transfer and signal transduction processes in the cells where the receptor is present . The specific molecular and cellular effects would depend on the context, including the types of cells and the other molecules present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-Aminophenol+Methyl isocyanateMethyl N-(4-aminophenyl)-N-methylcarbamate\text{4-Aminophenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 4-Aminophenol+Methyl isocyanate→Methyl N-(4-aminophenyl)-N-methylcarbamate

The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities. The process is designed to be cost-effective and environmentally friendly, adhering to industrial safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-aminophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

Methyl N-(4-aminophenyl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenyl)-N-methylcarbamate
  • Methyl N-(4-chlorophenyl)-N-methylcarbamate
  • Methyl N-(4-nitrophenyl)-N-methylcarbamate

Uniqueness

Methyl N-(4-aminophenyl)-N-methylcarbamate is unique due to the presence of the 4-aminophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other carbamates with different substituents on the aromatic ring. The 4-aminophenyl group enhances its reactivity and potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl N-(4-aminophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGELKXEUSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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